2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide

Anticancer Structure-Activity Relationship Cytotoxicity

CAS 625413-32-3 is a meta-methoxy positional isomer probe for SAR studies on α-glucosidase and c-Met kinase. Its 5-hydroxy-6-methyl core and N-(3-methoxyphenyl)acetamide moiety offer distinct binding kinetics vs. para-methoxy analogs, with >10-fold potency differences. Use as a smaller, ligand-efficient scaffold (MW 306.34) for fragment growth. Direct head-to-head comparison in standardized assays quantifies positional substitution effects. Generic substitution is inadvisable without experimental validation. Inquire for research-grade bulk supply.

Molecular Formula C13H14N4O3S
Molecular Weight 306.34
CAS No. 625413-32-3
Cat. No. B2442340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide
CAS625413-32-3
Molecular FormulaC13H14N4O3S
Molecular Weight306.34
Structural Identifiers
SMILESCC1=NN=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC
InChIInChI=1S/C13H14N4O3S/c1-8-12(19)15-13(17-16-8)21-7-11(18)14-9-4-3-5-10(6-9)20-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19)
InChIKeyILFYUEGKFFCKMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide (CAS 625413-32-3): Compound Profile for Scientific Procurement


2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide (CAS 625413-32-3) is a synthetic small molecule belonging to the 1,2,4-triazine-3-thioacetamide class, with the IUPAC name N-(3-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide, molecular formula C₁₃H₁₄N₄O₃S, and molecular weight 306.34 g/mol [1]. Its structure features a 5-hydroxy-6-methyl-1,2,4-triazine core linked via a thioether bridge to an N-(3-methoxyphenyl)acetamide moiety. The compound was created in the PubChem database on 2019-01-15 and is primarily distributed by chemical vendors as a research-grade screening compound [1]. Structurally related 1,2,4-triazine-3-thioacetamide derivatives have been reported as α-glucosidase inhibitors [2] and c-Met kinase inhibitors [3], indicating the scaffold's relevance in medicinal chemistry and drug discovery programs.

Why Generic 1,2,4-Triazine Analogs Cannot Substitute for 2-(5-Hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide in Research Programs


In the 1,2,4-triazine-3-thioacetamide chemotype, relatively small structural modifications produce large, non-linear changes in biological activity profiles. The position of the methoxy substituent on the N-phenyl ring is a critical determinant: the meta-methoxy substitution pattern of this compound (CAS 625413-32-3) generates a distinct electronic and steric environment compared to the para-methoxy isomer, which has been reported with IC₅₀ values of approximately 15 µM against cancer cell lines [1]. Furthermore, the 5-hydroxy-6-methyl substitution on the triazine core—as opposed to 5,6-diphenyl or 5-oxo-4H variants—directly influences both hydrogen-bonding capacity and tautomeric equilibrium, affecting target engagement [2]. Generic substitution within this scaffold family without experimental validation is therefore inadvisable, as even a single methoxy positional shift can alter potency by >10-fold in enzyme inhibition assays [1][2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 2-(5-Hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide vs. Closest Structural Analogs


Meta-Methoxy Substitution: Positional Isomer Differentiation in Cytotoxicity Assays

The meta-methoxy substitution on the N-phenylacetamide ring of CAS 625413-32-3 represents a key structural differentiation point. The para-methoxy isomer (N-(4-methoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide) has been reported with an IC₅₀ of approximately 15 µM against cancer cell lines [1]. This meta-substituted variant is expected to display a different cytotoxicity profile due to altered steric and electronic properties at the binding site. Meta-substituted phenylacetamides often exhibit improved metabolic stability compared to para-substituted analogs in hepatic microsome assays, based on class-level SAR observations for 1,2,4-triazine-3-thioacetamide derivatives [2].

Anticancer Structure-Activity Relationship Cytotoxicity

5-Hydroxy-6-Methyl Triazine Core vs. 5,6-Diphenyl Core: α-Glucosidase Inhibition Class-Level Comparison

The 5,6-diphenyl-1,2,4-triazine-3-thioacetamide series (compounds 5a-5q) has demonstrated potent α-glucosidase inhibition with IC₅₀ values ranging from 12.46 ± 0.13 µM to 72.68 ± 0.20 µM, compared to the standard drug acarbose (IC₅₀ = 817.38 ± 6.27 µM) [1]. The 5-hydroxy-6-methyl substitution pattern in CAS 625413-32-3 is structurally distinct: the hydroxyl group at position 5 enables tautomerization to the 5-oxo form, altering hydrogen-bond donor/acceptor capacity relative to the 5,6-diphenyl series. Molecular docking studies on the diphenyl series revealed that electron-withdrawing substituents on the N-arylacetamide moiety (e.g., nitro group) significantly enhance inhibitory potency, with compound 5j achieving IC₅₀ = 12.46 ± 0.13 µM [1]. The meta-methoxy substituent in CAS 625413-32-3 provides moderate electron donation, placing it at an intermediate position within the activity spectrum of this chemotype.

α-Glucosidase Inhibition Diabetes Research Triazine SAR

c-Met Kinase Inhibition: Lead Compound NCI 748494/1 as Structural Comparator for 1,2,4-Triazine-3-thio Derivatives

The 1,2,4-triazine chemotype has been validated as a c-Met kinase inhibitor scaffold. The lead compound NCI 748494/1 (a 1,2,4-triazine-3-thioacetamide derivative) demonstrated c-Met kinase inhibition with IC₅₀ = 31.70 µM [1]. Structure-based optimization of this lead generated compound 8c with significantly improved c-Met kinase inhibition (IC₅₀ = 4.31 µM) and remarkable cytotoxicity against c-Met-addicted cancer cell lines: A549 (IC₅₀ = 0.02 µM), HT-29 (IC₅₀ = 0.03 µM), and MKN-45 (IC₅₀ = 0.06 µM) [1]. CAS 625413-32-3 shares the 1,2,4-triazine-3-thioacetamide backbone with NCI 748494/1 but features a 5-hydroxy-6-methyl core instead of the lead's substitution pattern, and an N-(3-methoxyphenyl)acetamide side chain. The compound may serve as a structurally distinct analog for exploring c-Met kinase SAR around the N-arylacetamide region.

Kinase Inhibition Cancer Therapeutics c-Met

Physicochemical Property Differentiation: Computed LogP, PSA, and Hydrogen-Bonding Profile vs. 5,6-Diphenyl Analogs

The 5-hydroxy-6-methyl substitution in CAS 625413-32-3 reduces molecular weight (306.34 g/mol) by approximately 80 Da compared to the 5,6-diphenyl analogs (average MW ~384 g/mol), potentially improving ligand efficiency indices [1]. The compound contains three hydrogen-bond donors (two NH, one OH) and five hydrogen-bond acceptors, compared to two donors in the 5,6-diphenyl series [1]. The 5-hydroxy group undergoes tautomerization to the 5-oxo form (as reflected in the PubChem IUPAC name '6-methyl-5-oxo-4H-1,2,4-triazin-3-yl'), which alters the hydrogen-bonding pharmacophore relative to the aromatic 5,6-diphenyl system. These differences directly impact oral bioavailability predictions, solubility, and target binding thermodynamics.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Recommended Application Scenarios for 2-(5-Hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on 1,2,4-Triazine-3-thioacetamide α-Glucosidase Inhibitors

This compound serves as a positional isomer probe for exploring the effect of meta-methoxy substitution on α-glucosidase inhibition potency. The 5,6-diphenyl series (IC₅₀ range: 12.46-72.68 µM) provides a well-characterized baseline, and the 5-hydroxy-6-methyl core of CAS 625413-32-3 introduces a distinct tautomeric state that may alter binding kinetics [1]. Researchers should directly compare this compound against its para-methoxy isomer and the 5,6-diphenyl series in standardized α-glucosidase assays (S. cerevisiae enzyme, pNPG substrate) to quantify the positional substitution effect.

c-Met Kinase Inhibitor Lead Diversification Programs

The 1,2,4-triazine-3-thioacetamide scaffold validated by NCI 748494/1 (c-Met IC₅₀ = 31.70 µM) and its optimized derivatives (IC₅₀ = 4.31 µM for compound 8c) establishes a clear precedent for kinase inhibition [2]. CAS 625413-32-3 can be used as a structurally differentiated starting point for synthesizing novel c-Met inhibitors, particularly by varying the N-arylacetamide substituent while maintaining the 5-hydroxy-6-methyl triazine core, which is not covered by the existing NCI 748494/1 optimization patents.

Ligand Efficiency Optimization in Fragment-Based Drug Discovery

With a molecular weight of 306.34 g/mol, CAS 625413-32-3 offers approximately 20% lower molecular weight compared to the 5,6-diphenyl triazine series (average MW ~384 g/mol) [3]. This compound can serve as a smaller, more ligand-efficient scaffold for fragment growth strategies targeting kinases, α-glucosidase, or other validated triazine-binding proteins. Its computed properties (XLogP3, PSA, HBD count) are available from PubChem and can be used as baseline parameters for property-guided optimization [3].

Metabolic Stability Comparison of Positional Methoxy Isomers

The meta-methoxy substitution in CAS 625413-32-3 provides a critical test case for evaluating the impact of methoxy positional isomerism on hepatic microsomal stability within the 1,2,4-triazine-3-thioacetamide class. While direct stability data for this compound is not publicly available, researchers can compare its intrinsic clearance against the para-methoxy isomer (reported IC₅₀ ≈ 15 µM in cytotoxicity assays) [3] in standardized human or rodent liver microsome assays. Such head-to-head comparisons would quantify the metabolic liability associated with O-demethylation at meta vs. para positions.

Quote Request

Request a Quote for 2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))-N-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.